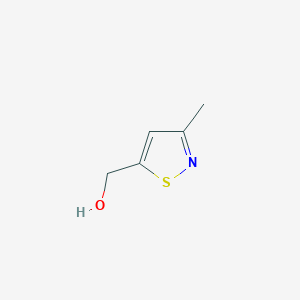

(3-Methyl-1,2-thiazol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

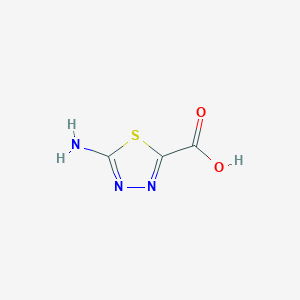

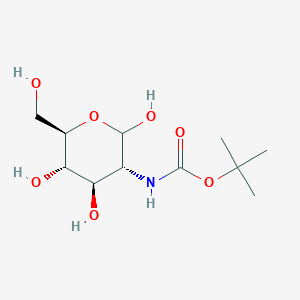

The compound (3-Methyl-1,2-thiazol-5-yl)methanol is a heterocyclic molecule that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen heteroatoms. The molecule also features a methyl group attached to the thiazole ring and a methanol functional group. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of thiazole derivatives.

Synthesis Analysis

The synthesis of related heteroaryl methanol compounds involves multi-step organic reactions, often starting with the formation of the heteroaryl ring followed by the introduction of the methanol functional group. For example, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves the reaction of a compound with a Grignard reagent, which is a common method for introducing alkyl or aryl groups into a molecule . Similarly, the synthesis of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol demonstrates the use of crystallization techniques to isolate and purify the desired product .

Molecular Structure Analysis

The molecular structure of heteroaryl methanol compounds is characterized by the presence of a heteroaryl ring and a methanol group. X-ray diffraction crystallography is a powerful tool used to determine the precise three-dimensional arrangement of atoms within a molecule, as demonstrated in the study of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol . The molecular conformation and packing in the crystal are often stabilized by intermolecular hydrogen bonding interactions.

Chemical Reactions Analysis

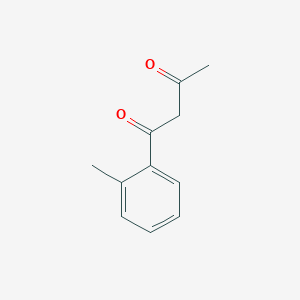

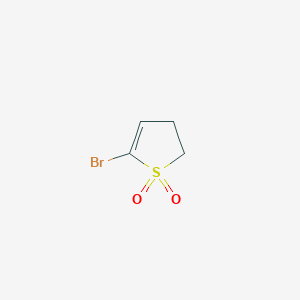

Heteroaryl methanol compounds can undergo various chemical reactions, including those that exploit the reactivity of the methanol group or the heteroaryl ring. For instance, the ionic hydrogenation (deoxygenation) of heteroaryl methanols can lead to the formation of different isomers, as seen in the study of [2-(3-Methylthienyl)]di(1-adamantyl)methanol . The equilibrium between isomers and the activation energies for isomerization provide insights into the dynamic behavior of these molecules under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heteroaryl methanol compounds are influenced by their molecular structure. For example, the crystal structure and magnetic properties of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol and its copper(II) complex have been characterized, revealing information about the geometry of the coordination sphere and the nature of magnetic coupling in the complex . Similarly, the rotation barriers and equilibrium constants for isomerization of heteroaryl methanols provide data on their thermal stability and conformational preferences .

Aplicaciones Científicas De Investigación

Supramolecular Gelators

A study by Yadav and Ballabh (2020) focuses on the synthesis of N-(thiazol-2-yl) benzamide derivatives, including 3-methyl-N-(thiazol-2-yl) benzamide, and their gelation behavior. These compounds have shown gelation capabilities with ethanol/water and methanol/water mixtures. The molecular structure reveals interactions that are crucial for their gelation/non-gelation behavior, such as π-π interactions and S⋯O interactions (Yadav & Ballabh, 2020).

Reactive Functional Models

Duda, Pascaly, and Krebs (1997) reported on the reactivity of iron(III) complexes with various catechols, demonstrating the potential for catalytic activity in the presence of methanol. This research indicates the utility of methanol-based systems in catalysis (Duda, Pascaly, & Krebs, 1997).

Molecular Aggregation Studies

Matwijczuk et al. (2016) conducted spectroscopic studies on compounds including 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in various organic solvents. These studies provide insights into the effects of molecular aggregation, highlighting the role of substituent groups on aggregation interactions (Matwijczuk et al., 2016).

N-Methylation of Amines

Sarki et al. (2021) explored the use of methanol as a C1 synthon and H2 source for N-methylation of amines, employing RuCl3.xH2O as a catalyst. This research demonstrates methanol's utility in organic synthesis and its role in the synthesis of pharmaceutical agents (Sarki et al., 2021).

Molybdenum(VI) Complex in Catalysis

Ghorbanloo and Maleki Alamooti (2017) synthesized a molybdenum(VI) complex with thiazole-hydrazone ligand, showcasing its application as a catalyst for the oxidation of primary alcohols and hydrocarbons. This highlights the role of such complexes in catalysis and their efficiency in various chemical reactions (Ghorbanloo & Maleki Alamooti, 2017).

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole compounds can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of (3-Methyl-1,2-thiazol-5-yl)methanol.

Result of Action

Thiazole compounds have been associated with a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .

Propiedades

IUPAC Name |

(3-methyl-1,2-thiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-2-5(3-7)8-6-4/h2,7H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZIRNAGXQUADH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559143 |

Source

|

| Record name | (3-Methyl-1,2-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17265-60-0 |

Source

|

| Record name | 3-Methyl-5-isothiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17265-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-1,2-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.